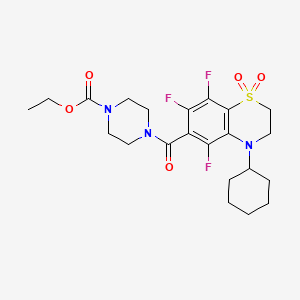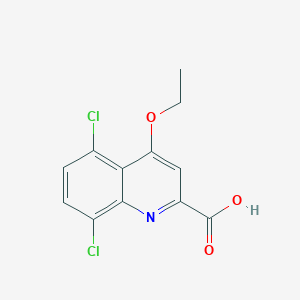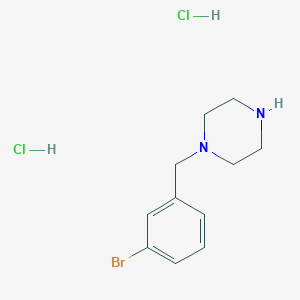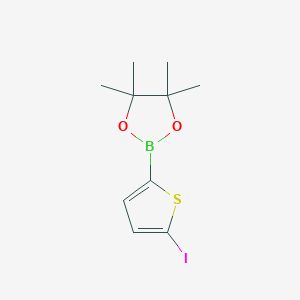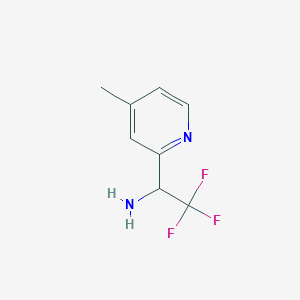
2,2,2-Trifluoro-1-(4-methyl-pyridin-2-YL)-ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-(4-methyl-pyridin-2-YL)-ethylamine is an organic compound that features a trifluoromethyl group and a pyridine ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-methyl-pyridin-2-YL)-ethylamine typically involves the introduction of the trifluoromethyl group and the pyridine ring through a series of organic reactions. Common synthetic routes may include:
Nucleophilic substitution reactions: Using a suitable trifluoromethylating agent to introduce the trifluoromethyl group.
Coupling reactions: Employing palladium-catalyzed cross-coupling reactions to attach the pyridine ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalyst selection: Choosing effective catalysts to facilitate the reactions.
Reaction optimization: Adjusting temperature, pressure, and solvent conditions to improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoro-1-(4-methyl-pyridin-2-YL)-ethylamine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or other oxidized forms.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or other nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or aldehydes, while substitution could introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe or ligand in biochemical studies.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: Use in materials science for developing new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-1-(4-methyl-pyridin-2-YL)-ethylamine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoroethylamine: A simpler analog without the pyridine ring.
4-Methyl-2-pyridylamine: Lacks the trifluoromethyl group.
Uniqueness
2,2,2-Trifluoro-1-(4-methyl-pyridin-2-YL)-ethylamine is unique due to the combination of the trifluoromethyl group and the pyridine ring, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C8H9F3N2 |
|---|---|
Peso molecular |
190.17 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(4-methylpyridin-2-yl)ethanamine |
InChI |
InChI=1S/C8H9F3N2/c1-5-2-3-13-6(4-5)7(12)8(9,10)11/h2-4,7H,12H2,1H3 |
Clave InChI |
SSJHIJDXYWRSKH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1)C(C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



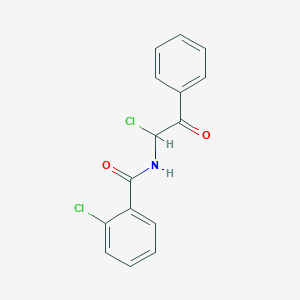
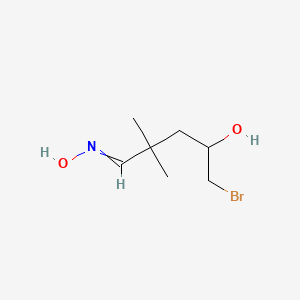
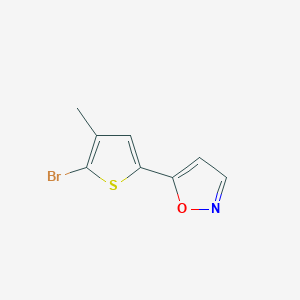
![Benzoic acid,4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-,ethyl ester](/img/structure/B12626830.png)
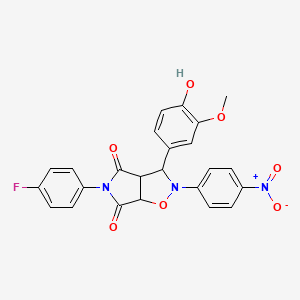

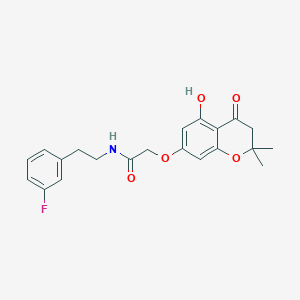
![N'-{2-Cyano-5-methoxy-4-[3-(morpholin-4-yl)propoxy]phenyl}-N,N-dimethylmethanimidamide](/img/structure/B12626851.png)
![(2Z)-4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(2-phenylmethoxyphenyl)pentanamide](/img/structure/B12626868.png)
